2-Cyclopropoxy-5-iodopyridine
Overview
Description
2-Cyclopropoxy-5-iodopyridine is an organic compound with the molecular formula C8H8INO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are substituted by a cyclopropoxy group and an iodine atom, respectively. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-iodopyridine typically involves the iodination of 2-cyclopropoxypyridine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the 5-position of the pyridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts, such as palladium acetate, along with ligands like triphenylphosphine, are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Cyclopropoxy-5-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the synthesis of biologically active molecules, which can be further studied for their potential therapeutic effects.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-iodopyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyclopropoxy group can enhance the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-5-bromopyridine: Similar structure but with a bromine atom instead of iodine.
2-Cyclopropoxy-5-chloropyridine: Similar structure but with a chlorine atom instead of iodine.
2-Cyclopropoxy-5-fluoropyridine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-Cyclopropoxy-5-iodopyridine is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions, such as halogen bonding and cross-coupling reactions, that are not as readily accessible with other halogens. The cyclopropoxy group also imparts unique steric and electronic properties, making this compound a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-cyclopropyloxy-5-iodopyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFOZWJRTJUWKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=NC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289993 | |
Record name | Pyridine, 2-(cyclopropyloxy)-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501289993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089310-96-1 | |
Record name | Pyridine, 2-(cyclopropyloxy)-5-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2089310-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-(cyclopropyloxy)-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501289993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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